

Application Notes and Protocols for GSK3532795 Single-Cycle Infectivity Assay

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Compound of Interest

Compound Name: GSK3532795

Cat. No.: B606274

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Introduction

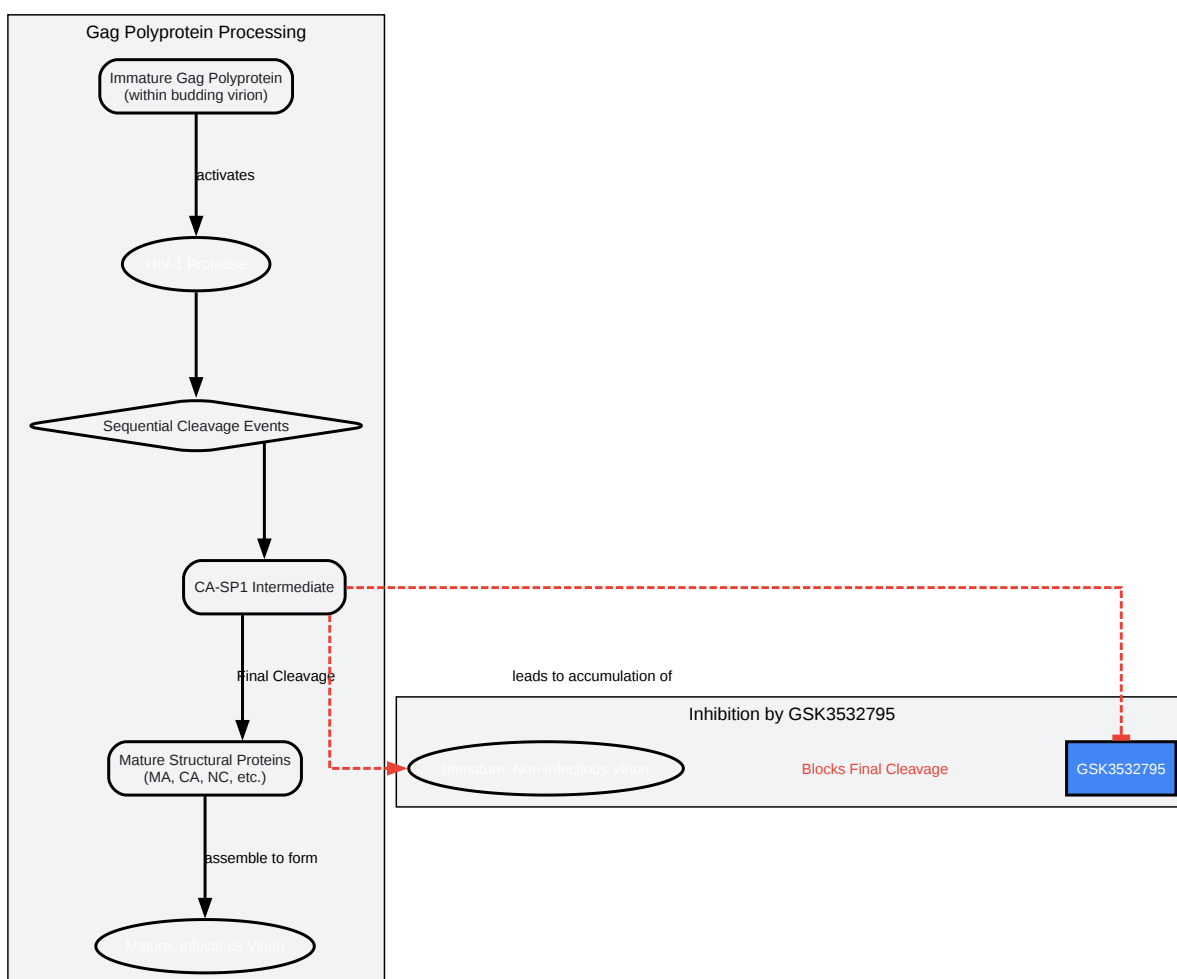
GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes.^{[1][2][3]} Unlike first-generation maturation inhibitors, **GSK3532795** maintains its efficacy against common Gag polymorphisms that confer resistance.^{[2][3]} This compound targets the final step of Gag polyprotein processing, specifically the cleavage between the capsid (CA) and spacer peptide 1 (SP1).^{[1][2][3]} By inhibiting this cleavage, **GSK3532795** prevents the formation of mature, infectious virions.^{[4][5]}

These application notes provide a detailed protocol for evaluating the antiviral activity of **GSK3532795** using a single-cycle infectivity assay with HIV-1 Env-pseudotyped viruses. This assay is a robust and safe method for quantifying the potency of antiviral compounds that target various stages of the HIV-1 replication cycle.

Mechanism of Action of GSK3532795

GSK3532795 is an HIV-1 maturation inhibitor that specifically targets the Gag polyprotein.^[5] During the late stages of the viral life cycle, the viral protease cleaves the Gag polyprotein at several sites to release the structural proteins required for the formation of a mature, infectious virion.^{[6][7]} **GSK3532795** binds to the CA-SP1 cleavage site within the Gag polyprotein,

preventing the final and critical cleavage event.[1][2][3] This inhibition results in the production of immature, non-infectious virus particles, thereby blocking viral replication.[4][5]



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Caption: Mechanism of action of **GSK3532795** in inhibiting HIV-1 maturation.

Data Presentation: Antiviral Activity of GSK3532795

The antiviral activity of **GSK3532795** has been evaluated against a wide range of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and site-directed mutants with known resistance profiles. The following tables summarize the 50% effective concentration (EC₅₀) values obtained from various in vitro studies.

Table 1: Antiviral Activity of **GSK3532795** against Laboratory Strains of HIV-1[1]

HIV-1 Strain	Coreceptor Usage	Cell Line	EC ₅₀ (nM)
RF	CXCR4	MT-2	11
SF-2	CXCR4	MT-2	11
IIIB	CXCR4	MT-2	8
HXB2	CXCR4	MT-2	11
NL4-3	CXCR4	MT-2	4
LAI	CXCR4	MT-2	4
MN	CXCR4	MT-2	4
Bal	CCR5	PM1	0.7
JRFL	CCR5	PM1	2
MJ4 (Subtype C)	-	PBMCs	3

Table 2: Antiviral Activity of **GSK3532795** against a Library of Subtype B Clinical Isolates[2]

Number of Isolates	Cell Line	Median EC ₅₀ (nM)
87	PBMCs	21

Table 3: Activity of **GSK3532795** against HIV-1 with Gag Polymorphisms[8]

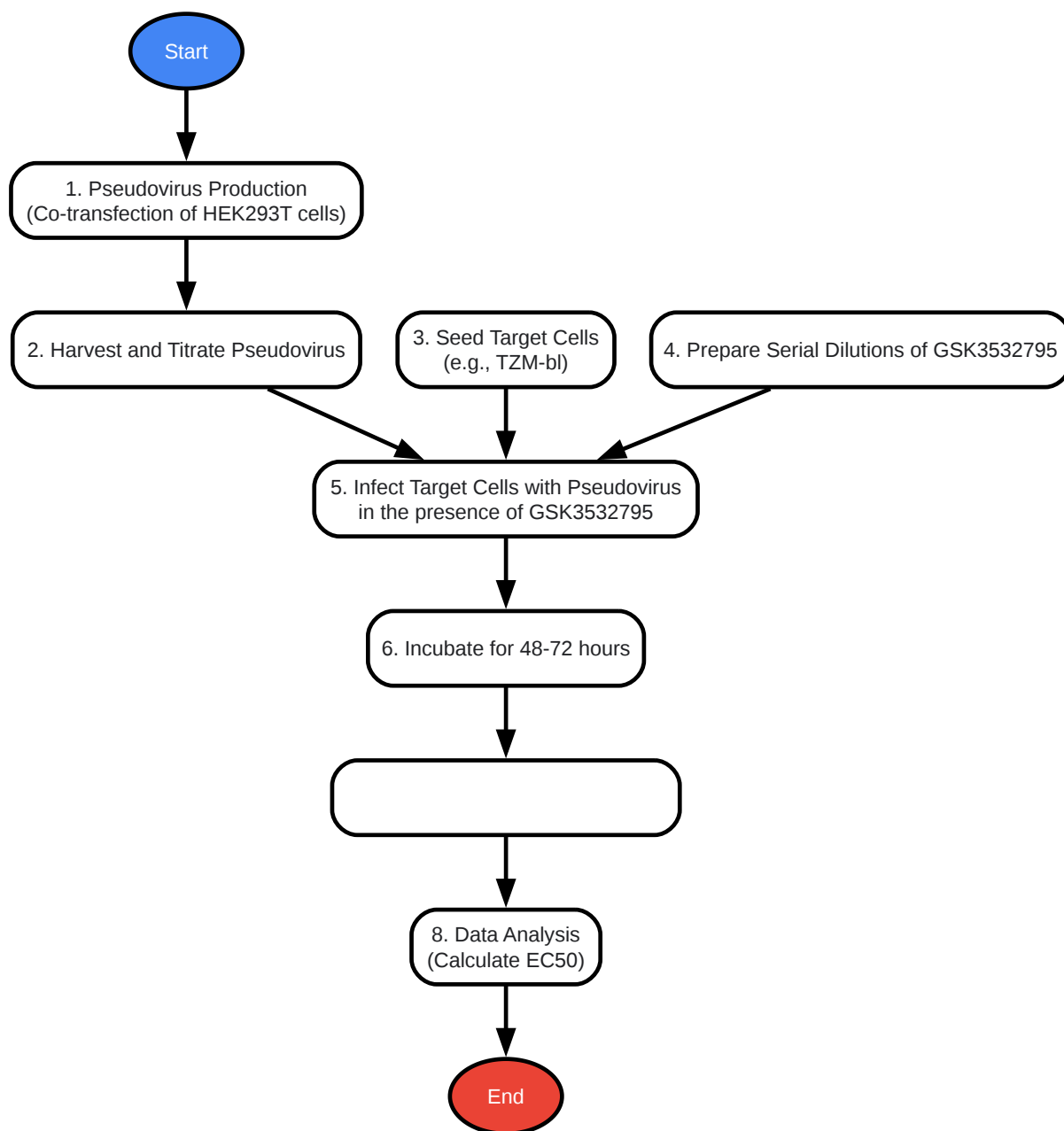
Gag Polymorphism	EC50 (nM)
Wild-Type	<10
V370A	<10
ΔV370	<10

Table 4: Antiviral Activity of **GSK3532795** against Drug-Resistant HIV-1 Strains[9]

Virus Type	Fold-Change in IC50 vs. Wild-Type
Protease Inhibitor-Resistant (Non-longitudinal)	0.16 - 0.68

Experimental Protocols

This section provides a detailed methodology for a single-cycle infectivity assay using HIV-1 Env-pseudotyped viruses to determine the antiviral activity of **GSK3532795**.



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Caption: Experimental workflow for the single-cycle infectivity assay.

Materials and Reagents

- Cell Lines:
 - HEK293T cells (for pseudovirus production)
 - TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)
- Plasmids:
 - HIV-1 Env-expressing plasmid (e.g., from a specific HIV-1 strain of interest)
 - Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
- Reagents:
 - Dulbecco's Modified Eagle's Medium (DMEM)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin solution
 - Trypsin-EDTA
 - Phosphate-Buffered Saline (PBS)
 - Transfection reagent (e.g., FuGENE 6 or similar)
 - **GSK3532795** (dissolved in DMSO)
 - Luciferase Assay System
 - 96-well cell culture plates (white, clear-bottom for luminescence reading)
 - T-75 cell culture flasks

Protocol for Pseudovirus Production

- Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density that will result in 70-80% confluency on the day of transfection.
- Transfection:
 - Prepare a DNA mixture containing the Env-expressing plasmid and the Env-deficient backbone plasmid at a ratio of 1:2 (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).
 - Add the DNA mixture to serum-free DMEM.
 - Add the transfection reagent to the DNA-DMEM mixture, mix gently, and incubate at room temperature for 15-20 minutes.
 - Add the transfection complex dropwise to the HEK293T cells.
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Harvesting:
 - Collect the cell culture supernatant containing the pseudoviruses.
 - Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.
 - Filter the supernatant through a 0.45 µm filter.
 - Aliquot the pseudovirus stocks and store at -80°C.

Protocol for Single-Cycle Infectivity Assay

- Target Cell Seeding: Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1×10^4 cells per well in 100 µL of complete DMEM and incubate overnight.
- Compound Preparation: Prepare a serial dilution of **GSK3532795** in complete DMEM. The final concentration of DMSO in all wells should be kept constant and at a non-toxic level (e.g., <0.5%).
- Infection:

- Thaw the pseudovirus stock and dilute it in complete DMEM to a concentration that results in a luciferase signal of at least 1000 times the background in the absence of any inhibitor.
- Remove the media from the TZM-bl cells.
- Add 50 µL of the diluted **GSK3532795** to the appropriate wells.
- Add 50 µL of the diluted pseudovirus to each well. Include control wells with virus only (no compound) and cells only (no virus, no compound).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
- Luciferase Assay:
 - After incubation, remove the supernatant from each well.
 - Lyse the cells by adding 20-50 µL of cell lysis buffer to each well and incubate according to the manufacturer's instructions.
 - Add the luciferase substrate to each well.
 - Measure the luminescence using a plate luminometer.

Data Analysis

- Calculate the percentage of inhibition for each concentration of **GSK3532795** using the following formula: % Inhibition = $100 * (1 - (\text{RLU}_{\text{compound}} - \text{RLU}_{\text{cell_control}}) / (\text{RLU}_{\text{virus_control}} - \text{RLU}_{\text{cell_control}}))$ where RLU is the relative light units.
- Plot the percentage of inhibition against the log₁₀ of the **GSK3532795** concentration.
- Determine the EC₅₀ value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The single-cycle infectivity assay using pseudoviruses is a highly effective and reproducible method for determining the in vitro potency of HIV-1 maturation inhibitors like **GSK3532795**. This protocol provides a detailed framework for researchers to assess the antiviral activity of

this and other compounds, contributing to the development of new antiretroviral therapies. The potent and broad-spectrum activity of **GSK3532795** against various HIV-1 strains, including those with resistance to other drug classes, highlights its potential as a valuable component of future HIV treatment regimens.

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